4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
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Overview
Description
4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H14BBrClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms, and the boronic acid is esterified with pinacol. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the boronic ester to the corresponding borane.
Substitution: Nucleophiles such as amines or alcohols can substitute the halogen atoms on the phenyl ring.
Major Products Formed
The major products formed from these reactions include biaryl compounds, phenols, boranes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility in various chemical reactions. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired biaryl product . The presence of the bromine, chlorine, and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester can be compared with other similar compounds, such as:
4-Bromo-2-fluorophenylboronic acid pinacol ester: Lacks the chlorine substituent, which may affect its reactivity and selectivity in certain reactions.
3-Chloro-2-fluorophenylboronic acid pinacol ester: Lacks the bromine substituent, which can influence its chemical properties and applications.
4-Carboxy-2-fluorophenylboronic acid pinacol ester:
The unique combination of bromine, chlorine, and fluorine substituents in this compound makes it a valuable compound for various chemical and industrial applications .
Properties
IUPAC Name |
2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYNAIBXBRXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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